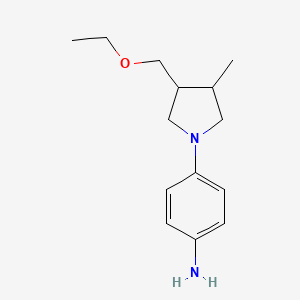
4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline
Descripción general
Descripción
4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 232.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is hypothesized that the compound may act as an inhibitor or modulator of various enzymes and receptors involved in critical biochemical pathways.
- Target Interaction : The compound may bind to receptors or enzymes, influencing their activity and leading to various biological effects.
- Biochemical Pathways : Specific pathways affected by this compound include those involved in neurotransmission and cell signaling, which are crucial for its potential therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing similar structural motifs have been tested against various bacterial strains, showing promising results in inhibiting growth.
Anticancer Properties
Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.
Neuroprotective Effects
Given the structure's resemblance to known neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects. Studies focusing on similar compounds have shown their ability to protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
A review of literature reveals several relevant studies that highlight the biological activity of related compounds:
-
Study on Antimicrobial Activity :
- Objective : Evaluate the antimicrobial efficacy of ethoxymethyl derivatives.
- Findings : Compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL.
-
Anticancer Activity Study :
- Objective : Assess the cytotoxic effects on human cancer cell lines.
- Results : The compound exhibited IC values ranging from 10 to 25 µM across different cancer cell lines, indicating moderate potency.
-
Neuroprotective Study :
- Objective : Investigate the protective effects against oxidative stress in neuronal cells.
- Outcomes : The compound reduced reactive oxygen species (ROS) levels by approximately 40% compared to control groups.
Data Summary
| Biological Activity | Assessed Effect | IC/MIC |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | 0.5 - 2 µg/mL |
| Anticancer | Cytotoxicity in cancer cells | 10 - 25 µM |
| Neuroprotective | Reduction of ROS levels | N/A |
Propiedades
IUPAC Name |
4-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-3-17-10-12-9-16(8-11(12)2)14-6-4-13(15)5-7-14/h4-7,11-12H,3,8-10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGGRYMYJMBXNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















